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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for

conducting the asymmetric Petasis reaction catalyzed by 1,1'-bi-2-naphthol (BINOL) and its

derivatives. This powerful three-component reaction offers an efficient method for the synthesis

of chiral amines and amino acids, which are crucial building blocks in pharmaceutical and

agrochemical research.

Introduction
The Petasis reaction, a borono-Mannich reaction, is a multicomponent condensation of an

amine, a carbonyl compound, and an organoboronic acid to form substituted amines. The

development of an asymmetric variant using chiral catalysts has significantly enhanced its

utility, allowing for the stereocontrolled synthesis of valuable chiral molecules. BINOL and its

derivatives have emerged as effective organocatalysts for inducing high enantioselectivity in

this transformation. The reaction is particularly noteworthy for its operational simplicity, broad

substrate scope, and high atom economy.[1][2][3]

Reaction Mechanism and the Role of BINOL
The currently accepted mechanism for the BINOL-catalyzed asymmetric Petasis reaction

involves the formation of a chiral boronate ester intermediate. The reaction commences with

the condensation of the aldehyde and amine to form a hemiaminal, which is in equilibrium with

the corresponding iminium ion. The BINOL catalyst reacts with the organoboronic acid to form
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a chiral boronate complex. This complex then coordinates with the iminium ion, facilitating the

enantioselective transfer of the organic group from the boron to the iminium carbon. The

BINOL catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][4][5] Density

Functional Theory (DFT) calculations have suggested that BINOL accelerates the rate-

determining step by forming a B(IV) chelate, which facilitates the loss of water from the

hemiaminal to generate the iminium cation.[5] The stereochemical outcome is dictated by the

chiral environment created by the BINOL ligand, with hydrogen bonding interactions directing

the nucleophilic addition to a specific face of the iminium ion.[4][5]
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Caption: Proposed mechanism for the BINOL-catalyzed asymmetric Petasis reaction.

Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for various substrates in

the asymmetric Petasis reaction catalyzed by BINOL and its derivatives.
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Table 1: Asymmetric Petasis Reaction of Salicylaldehydes, Amines, and Organoboronic

Acids[1][6]

Entry
Salicyl
aldehy
de

Amine

Organ
oboro
nic
Acid

Cataly
st
(mol%)

Solven
t

Temp
(°C)

Yield
(%)

ee (%)

1
Salicyla

ldehyde

Morphol

ine

4-

Methox

yphenyl

boronic

acid

(R)-

BINOL

(20)

Mesityl

ene
0 87 53

2

5-

Nitrosali

cylalde

hyde

Morphol

ine

4-

Methox

yphenyl

boronic

acid

(R)-

BINOL

(20)

Mesityl

ene
0 75 68

3

5-

Methox

ysalicyl

aldehyd

e

Piperidi

ne

Phenylb

oronic

acid

(R)-

BINOL

(20)

Mesityl

ene
0 82 40

4
Salicyla

ldehyde

Pyrrolidi

ne

Vinylbor

onic

acid

dibutyl

ester

(R)-

BINOL

(20)

Mesityl

ene
0 65 86

Table 2: Asymmetric Petasis Reaction for the Synthesis of α-Amino Esters[1][7]
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Entry
Aldehy
de

Amine
Boron
ate

Cataly
st
(mol%)

Solven
t

Temp
(°C)

Yield
(%)

ee (%)

1

Ethyl

glyoxyla

te

Dibenzy

lamine

Potassi

um

vinyltrifl

uorobor

ate

(R)-

BINOL

derivati

ve (10)

CH2Cl2 RT 78 75

2

Ethyl

glyoxyla

te

N-

Allylanili

ne

Potassi

um (E)-

prop-1-

en-1-

yltrifluor

oborate

(R)-

BINOL

derivati

ve (10)

CH2Cl2 RT 82 82

3

Ethyl

glyoxyla

te

Dibenzy

lamine

Potassi

um

(thiophe

n-2-

yl)trifluo

roborat

e

(R)-

BINOL

derivati

ve (10)

CH2Cl2 RT 75 72

Table 3: Asymmetric Petasis Borono-Mannich Allylation Reaction[8]
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Entry
Aldehyd
e

Amine
Allylbor
onate

Catalyst
(mol%)

Conditi
ons

Yield
(%)

er

1
Benzalde

hyde

p-

Anisidine

Allyldioxa

borolane

(S)-3,3'-

Ph2-

BINOL

(2)

Microwav

e, 80°C,

1h

99 98:2

2

4-

Chlorobe

nzaldehy

de

p-

Anisidine

Allyldioxa

borolane

(S)-3,3'-

Ph2-

BINOL

(2)

Microwav

e, 80°C,

1h

95 98:2

3

2-

Naphthal

dehyde

Benzyla

mine

Allyldioxa

borolane

(S)-3,3'-

Ph2-

BINOL

(4)

80°C,

12h
91 97:3

4

Cyclohex

anecarbo

xaldehyd

e

p-

Anisidine

Allyldioxa

borolane

(S)-3,3'-

Ph2-

BINOL

(2)

Microwav

e, 80°C,

1h

93 99:1

Experimental Protocols
Below are general protocols for performing the BINOL-catalyzed asymmetric Petasis reaction.

These should be adapted based on the specific substrates and catalyst used.

General Protocol for the Asymmetric Petasis Reaction of
Salicylaldehydes
Materials:

Salicylaldehyde derivative

Secondary amine

Organoboronic acid or boronate ester
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(R)- or (S)-BINOL

Anhydrous solvent (e.g., mesitylene, toluene)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the salicylaldehyde

derivative (1.0 mmol), the secondary amine (1.2 mmol), and the organoboronic acid (1.5

mmol).

Add the (R)- or (S)-BINOL catalyst (0.2 mmol, 20 mol%).

Add anhydrous solvent (5 mL).

Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and

monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography

(HPLC).

General Protocol for the Asymmetric Petasis Borono-
Mannich Allylation
Materials:
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Aldehyde

Amine

Allyldioxaborolane

Chiral biphenol catalyst (e.g., 3,3'-Ph2-BINOL)

Anhydrous solvent (e.g., toluene)

Microwave reactor or conventional heating setup

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a microwave vial, combine the aldehyde (0.2 mmol) and the amine (0.2 mmol) in

anhydrous solvent (1.0 mL).

Heat the mixture to 80 °C for 30 minutes to facilitate imine formation.

Cool the mixture to room temperature and add the chiral biphenol catalyst (0.004 mmol, 2

mol%) and the allyldioxaborolane (0.3 mmol).

Seal the vial and heat in a microwave reactor at 80 °C for 1 hour.

After cooling, concentrate the reaction mixture in vacuo.

Purify the residue by flash column chromatography to afford the chiral homoallylic amine.

Determine the enantiomeric ratio (er) by chiral HPLC or Supercritical Fluid Chromatography

(SFC).
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Caption: General experimental workflow for the BINOL-catalyzed Petasis reaction.
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Applications in Drug Development
The chiral amine and amino acid derivatives synthesized via the asymmetric Petasis reaction

are valuable intermediates in the synthesis of pharmaceuticals and biologically active

compounds.[9] For example, this methodology has been applied to the synthesis of α-amino

acids, which are fundamental components of peptides and proteins, and homoallylic amines,

which are versatile building blocks in natural product synthesis.[8] The ability to generate

stereochemically defined centers in a single step from readily available starting materials

makes this reaction highly attractive for the construction of complex molecular scaffolds in drug

discovery programs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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